molecular formula C17H18O2 B14228726 5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol CAS No. 823804-69-9

5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol

Cat. No.: B14228726
CAS No.: 823804-69-9
M. Wt: 254.32 g/mol
InChI Key: XZZZCEWFOZMRMF-UHFFFAOYSA-N
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Description

5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzene ring substituted with a propan-2-yl group and a phenyl ethenyl group, along with two hydroxyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the propan-2-yl group onto the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yl)phenol: Similar structure but lacks the phenyl ethenyl group.

    2-Phenylethanol: Contains a phenyl group and an ethanol group but lacks the propan-2-yl substitution.

    Hydroquinone: Contains two hydroxyl groups on a benzene ring but lacks the additional substituents.

Uniqueness

5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

823804-69-9

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

5-[2-(4-propan-2-ylphenyl)ethenyl]benzene-1,3-diol

InChI

InChI=1S/C17H18O2/c1-12(2)15-7-5-13(6-8-15)3-4-14-9-16(18)11-17(19)10-14/h3-12,18-19H,1-2H3

InChI Key

XZZZCEWFOZMRMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O

Origin of Product

United States

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